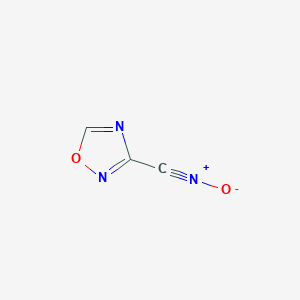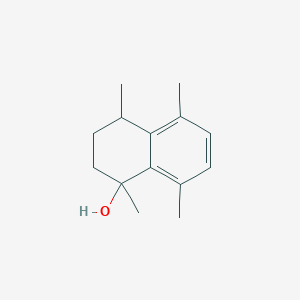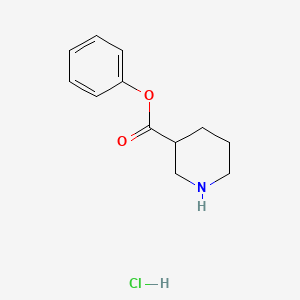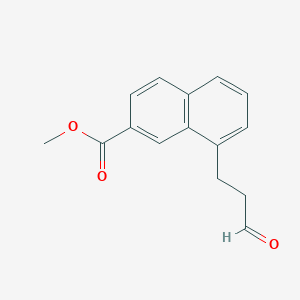![molecular formula C8H15NO2 B14284882 (3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one CAS No. 141089-13-6](/img/structure/B14284882.png)
(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond (C=N). This particular compound is notable for its unique structure, which includes a hydroxy group and a methyl group attached to the nitrogen atom, making it a valuable subject of study in various fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one typically involves the condensation of a primary amine with a ketone. One common method is the reaction of 2-hydroxy-2-methylpropanal with butan-2-one in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of (3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition. The exact mechanism depends on the specific enzyme and the context of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one: Unique due to its specific structure and functional groups.
Other Imines: Compounds like benzylideneaniline or acetophenone imine share the imine functional group but differ in their substituents and overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of a hydroxy group and a methyl group attached to the nitrogen atom. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
141089-13-6 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
3-(2-hydroxy-2-methylpropyl)iminobutan-2-one |
InChI |
InChI=1S/C8H15NO2/c1-6(7(2)10)9-5-8(3,4)11/h11H,5H2,1-4H3 |
InChI-Schlüssel |
FXGAPBGPBNITIK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCC(C)(C)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


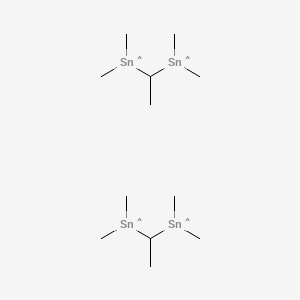
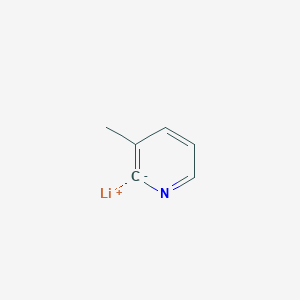




![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)

![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)
